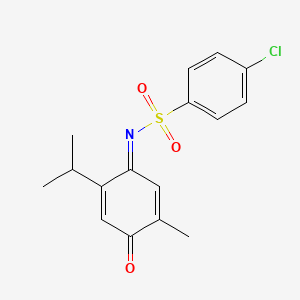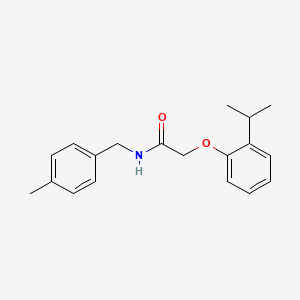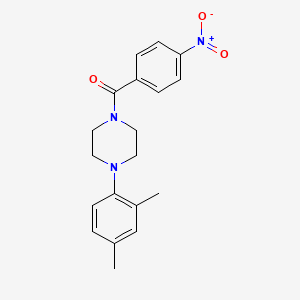![molecular formula C11H11F2N3OS B5798809 N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5798809.png)
N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide, also known as DFTIM, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. DFTIM is a derivative of imidazole, a five-membered heterocyclic compound that has a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide involves its ability to bind to the active site of enzymes and proteins, thereby inhibiting their activity. It has been shown to inhibit the activity of proteases, kinases, and other enzymes that are involved in various cellular processes. N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide also exhibits antioxidant and anti-inflammatory properties, which further contribute to its therapeutic potential.
Biochemical and Physiological Effects:
N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to modulate the expression of various genes and proteins that are involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide in lab experiments is its high specificity and potency towards its target enzymes and proteins. It also exhibits low toxicity towards normal cells, making it a safe candidate for drug development. However, one of the limitations of using N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide. One of the potential applications of N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide is in the treatment of cancer, where it has shown promising results in inhibiting the activity of various oncogenic proteins. Further research is needed to determine its efficacy in vivo and its potential as a therapeutic agent. Other potential applications of N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide include the treatment of inflammation and neurological disorders, where it has also shown promising results in preclinical studies. Overall, the research on N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide is still in its early stages, and further studies are needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide involves the reaction of 4-[(difluoromethyl)thio]aniline with glyoxal in the presence of ammonium acetate and acetic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired product using sodium borohydride. The yield of N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide obtained through this method is around 50-60%.
Applications De Recherche Scientifique
N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of various enzymes and proteins that are involved in these diseases, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3OS/c12-11(13)18-8-3-1-7(2-4-8)16-10(17)9-14-5-6-15-9/h1-4,11H,5-6H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFFKKCGXQMTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C(=O)NC2=CC=C(C=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7108282 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5798737.png)

![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5798746.png)

![4-methoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5798756.png)
![5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5798763.png)
![4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile](/img/structure/B5798771.png)
![methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate](/img/structure/B5798772.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5798779.png)




![1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5798827.png)